N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
Overview
Description
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazole ring, a nitrobenzamide group, and a chloromethylphenyl moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The chloromethylphenyl group is introduced via electrophilic substitution reactions, and the nitrobenzamide group is added through nitration and subsequent amidation reactions. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and other functionalized compounds that retain the core structure of the original molecule.
Scientific Research Applications
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
Uniqueness
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzoxazole core and nitrobenzamide moiety make it particularly interesting for further research and development.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O5/c1-12-3-4-14(9-16(12)23)22-25-17-11-15(6-8-19(17)31-22)24-21(27)13-5-7-20(30-2)18(10-13)26(28)29/h3-11H,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBPFCAKOCIRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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